1,2,3,6,7,8-Hexabromodibenzofuran
CAS No.: 107555-94-2
VCID: VC0008762
Molecular Formula: C12H2Br6O
Molecular Weight: 641.6 g/mol
* For research use only. Not for human or veterinary use.
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Description | 1,2,3,6,7,8-Hexabromodibenzofuran is a brominated dibenzofuran, belonging to a family of chemicals that contain one to eight bromine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . Dibenzofuran itself is a heterocyclic organic compound featuring two benzene rings fused to a central furan ring . 1,2,3,6,7,8-Hexabromodibenzofuran has the molecular formula C12H2Br6O and a molecular weight of 641.6 g/mol . These compounds are not deliberately produced by industry except for small amounts for laboratory research and development . Brominated dibenzofurans, including 1,2,3,6,7,8-Hexabromodibenzofuran, are created during the production of coal tar and incineration processes and have been used in insecticides, PVC production, and industrial bleaching . They can enter the body through inhalation, dermal contact, or oral ingestion, leading to symptoms such as skin and eye irritations, severe acne, darkened skin, and swollen eyelids . Treatment involves irrigating exposed eyes, rinsing the mouth (if ingested), and washing affected skin areas with soap and water . Halogenated dibenzofurans like 1,2,3,6,7,8-Hexabromodibenzofuran can bind to the aryl hydrocarbon receptor (AhR), increasing its ability to activate transcription in the XRE (xenobiotic response element) promoter region . This activation can lead to various toxic responses, including body weight loss, cancer, and thymic atrophy . Another hexabromodibenzofuran isomer is 1,2,3,4,7,8-Hexabromodibenzofuran . |
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CAS No. | 107555-94-2 |
Product Name | 1,2,3,6,7,8-Hexabromodibenzofuran |
Molecular Formula | C12H2Br6O |
Molecular Weight | 641.6 g/mol |
IUPAC Name | 1,2,3,6,7,8-hexabromodibenzofuran |
Standard InChI | InChI=1S/C12H2Br6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H |
Standard InChIKey | VUAFSJIMHSEWBL-UHFFFAOYSA-N |
SMILES | C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Br)Br)Br)Br)Br)Br |
Canonical SMILES | C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Br)Br)Br)Br)Br)Br |
Synonyms | 1,2,3,6,7,8-HEXABROMODIBENZOFURAN |
PubChem Compound | 176051 |
Last Modified | Jul 17 2023 |
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